molecular formula C11H17NO2 B13798700 Ethyl-1-cyano-2-methylcyclohexanecarboxylate

Ethyl-1-cyano-2-methylcyclohexanecarboxylate

Cat. No.: B13798700
M. Wt: 195.26 g/mol
InChI Key: HLNCCQIHRLGNBV-UHFFFAOYSA-N
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Description

Ethyl-1-cyano-2-methylcyclohexanecarboxylate is a cyclohexane-based ester featuring a cyano (-CN) and a methyl (-CH₃) group at the 1- and 2-positions, respectively. The cyano group imparts strong electron-withdrawing properties, enhancing reactivity in nucleophilic additions or hydrolysis reactions. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical or agrochemical synthesis, leveraging the stability of the cyclohexane ring and the functional diversity of the nitrile group.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 1-cyano-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H17NO2/c1-3-14-10(13)11(8-12)7-5-4-6-9(11)2/h9H,3-7H2,1-2H3

InChI Key

HLNCCQIHRLGNBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-1-cyano-2-methylcyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of the Diels-Alder adduct of butadiene and ethyl 2-cyano-2-butenoate . Another method involves the cyclization of δ-ethylenic compounds . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of high-pressure reactors and specialized catalysts is common in these industrial methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl-1-cyano-2-methylcyclohexanecarboxylate undergoes various

Biological Activity

Ethyl-1-cyano-2-methylcyclohexanecarboxylate (CAS 5231-79-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₇NO₂
  • Molecular Weight : 197.26 g/mol
  • Structure : The compound features a cyano group attached to a cyclohexane derivative, which may influence its reactivity and biological interactions.

In Vitro Studies

In studies involving derivatives of similar structures, compounds have been observed to inhibit Src kinase activity, which plays a crucial role in cancer cell proliferation and survival. For instance, derivatives with structural similarities have demonstrated significant inhibition of Src activity in glioblastoma models, suggesting that this compound may possess similar properties.

Table 1: Inhibition of Src Kinase Activity by Related Compounds

CompoundIC50 (nM)Cancer Type
SI388190Glioblastoma
SI223<50Chronic Myelogenous Leukemia
SI306Not specifiedNeuroblastoma

Case Studies

  • Glioblastoma Models :
    • In experiments with glioblastoma cell lines (U251 and T98G), compounds similar to this compound were shown to reduce cell viability significantly through Src inhibition . This suggests potential applications in targeting aggressive brain tumors.
  • Neurosphere Formation :
    • In patient-derived mesenchymal GBM cancer stem cells, Src inhibitors reduced the ability of these cells to form neurospheres, indicating a potential for therapeutic development against cancer stem cells .

Discussion

The biological activity of this compound appears to be linked to its structural characteristics that allow it to interact with key enzymes involved in cancer progression. While direct studies on this specific compound are sparse, the evidence from related compounds provides a basis for further investigation into its therapeutic potential.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Testing the compound's efficacy in animal models.
  • Mechanistic Studies : Understanding the specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below contrasts Ethyl-1-cyano-2-methylcyclohexanecarboxylate with structurally related compounds:

Compound Name Substituents Ring Structure Functional Groups Key Properties/Applications
This compound Cyano, Methyl Cyclohexane Ester, Cyano High polarity; potential drug intermediate
Ethyl 2-amino-1-cyclohexene-1-carboxylate Amino Cyclohexene Ester, Amino Electron-donating amino group; research applications
Methyl 2-bromo-1-cyclohexene-1-carboxylate Bromo Cyclohexene Ester, Bromo mp 102–103.5°C; used in substitution reactions
Methyl 1-(methylamino)cyclobutanecarboxylate Methylamino Cyclobutane Ester, Methylamino NMR δ 2.56–2.31 (m); strained ring system
Ethyl (4-isocyanatophenyl)acetate Isocyanate Phenyl Ester, Isocyanate High reactivity in polymer synthesis
Key Observations:
  • Ring Saturation : The cyclohexane ring in the target compound is fully saturated, unlike the cyclohexene derivatives (e.g., ), which exhibit conjugation and reduced steric hindrance. Saturation may enhance rigidity and stability in biological systems.
  • Substituent Effects: The cyano group increases electrophilicity compared to the amino group in , favoring hydrolysis to amides or carboxylic acids. Bromo substituents () enable nucleophilic substitutions, whereas cyano groups are less labile but participate in cycloadditions or reductions.
  • Ring Size : Cyclobutane derivatives () exhibit higher ring strain, leading to distinct NMR shifts (e.g., δ 2.05–1.99 m for cyclobutane protons) and reactivity compared to cyclohexane analogs.

Physical Properties and Solubility

  • Melting Points: Brominated esters () exhibit higher melting points (102–103.5°C) due to halogen-based intermolecular forces. The target compound’s cyano group may similarly increase polarity but reduce crystallinity compared to amino-substituted analogs.
  • Solubility: Cyclohexane esters are typically lipophilic, but the cyano group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO), unlike phenyl isocyanates (), which are more hydrophobic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl-1-cyano-2-methylcyclohexanecarboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Use multi-step organic synthesis protocols, such as nucleophilic substitution or esterification, with systematic variation of catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperature. Monitor reaction progress via NMR or IR spectroscopy to identify intermediates and optimize yields . For example, highlights multi-step approaches for structurally similar esters, emphasizing purification via column chromatography and crystallization.

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound?

  • Methodology : Combine 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry, IR to validate functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}), and X-ray crystallography for absolute configuration determination. demonstrates this approach for a tetracyano-cyclohexane derivative, resolving steric clashes and bond angles .

Q. What factors influence the hydrolytic stability of the cyano and ester groups in this compound under varying pH conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 1–13) at controlled temperatures. Use HPLC or LC-MS to quantify degradation products. Compare with structurally similar esters (e.g., ’s ethyl 2-oxocyclohexanecarboxylate), where electron-withdrawing groups like ketones reduce ester stability .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Perform DFT calculations to map electrostatic potential surfaces and identify electrophilic centers (e.g., carbonyl carbon). Validate with molecular dynamics (MD) simulations in explicit solvent models. applied this to analyze binding affinities of a tetracyano derivative, showing strong correlation between computed and experimental docking results .

Q. What role does stereochemistry play in the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Synthesize enantiomers via chiral catalysts or resolution techniques. Test binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). notes challenges in synthesizing stereochemically pure cyclohexanecarboxylates, requiring rigorous chiral HPLC validation .

Q. How can contradictions between experimental and computational data on bond lengths/angles be resolved?

  • Methodology : Cross-validate X-ray crystallography ( ) with DFT-optimized geometries. Adjust computational parameters (e.g., basis sets, solvation models) to minimize discrepancies. For example, ’s conceptual DFT framework can refine electronegativity and hardness values to improve accuracy .

Q. What strategies enhance the compound’s stability in long-term storage for pharmacological studies?

  • Methodology : Test inert-atmosphere storage (N2_2 or Ar), lyophilization, or encapsulation in cyclodextrins. Monitor degradation via accelerated stability studies (40°C/75% RH). ’s handling guidelines for moisture-sensitive cyclohexanecarboxylates recommend desiccants and low-temperature storage .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting variability in synthetic yield or bioactivity data?

  • Methodology : Apply ANOVA to assess batch-to-batch variability or dose-response studies. Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity. emphasizes rigorous error analysis and visualization (e.g., 95% confidence intervals) .

Q. How can reaction mechanisms be elucidated using kinetic isotope effects (KIE) or isotopic labeling?

  • Methodology : Introduce 13^{13}C or 2^{2}H labels at reactive sites (e.g., ester carbonyl) and track isotopic distribution via MS. ’s oxidation/reduction studies on similar carboxylates used labeled substrates to confirm mechanistic pathways .

Tables for Key Data

Property Experimental Value Computational Prediction Source
C≡N Bond Length (Å)1.15 (X-ray)1.14 (DFT/B3LYP)
Hydrolytic Half-life (pH 7)48 hoursN/A
LogP (Octanol-Water)2.3 (HPLC)2.1 (DFT-COSMO)

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